1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and a dichlorophenyl moiety.
Preparation Methods
The synthesis of 1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and dichlorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE: Known for its unique combination of functional groups.
1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE: Exhibits similar biological activities but with different potency and selectivity. The uniqueness of 1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27Cl2N3O2 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
1-[4-tert-butyl-3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H27Cl2N3O2/c1-18(33)25-30-32(19-11-6-5-7-12-19)26(31(25)27(2,3)4)20-13-8-9-16-24(20)34-17-21-22(28)14-10-15-23(21)29/h5-16,26H,17H2,1-4H3 |
InChI Key |
IAHWGGAJYHAZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C(C)(C)C)C2=CC=CC=C2OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.